1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
The compound 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a piperidine derivative featuring a sulfonyl-linked imidazole moiety and a methyl-substituted pyrazole group. Its structure combines a piperidine ring (a six-membered amine heterocycle) with two heteroaromatic systems: a 1-isopropylimidazole attached via a sulfonyl group and a 1-methylpyrazole at the 4-position of the piperidine.
Properties
IUPAC Name |
4-(1-methylpyrazol-3-yl)-1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-12(2)19-10-15(16-11-19)23(21,22)20-8-4-13(5-9-20)14-6-7-18(3)17-14/h6-7,10-13H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJGXKISGVZCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (often abbreviated as compound A ) is a complex organic molecule with potential pharmacological applications. Its structure incorporates an isopropyl-substituted imidazole, a piperidine moiety, and a methyl-substituted pyrazole, which together suggest a range of biological activities.
Structural Features
The structural formula of compound A can be represented as follows:
This formula indicates that the compound contains:
- Imidazole ring : Known for its role in various biological processes.
- Piperidine ring : Commonly associated with neuroactive compounds.
- Pyrazole moiety : Often linked to anti-inflammatory and analgesic properties.
- Sulfonyl group : Enhances solubility and biological reactivity.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing imidazole and pyrazole rings have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds range from to against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | TBD | TBD |
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Anti-inflammatory Activity
Compound A has been noted for its potential anti-inflammatory properties, particularly its ability to inhibit pyroptosis—a form of programmed cell death associated with inflammatory responses. This inhibition could lead to reduced levels of interleukin-1 beta, a key cytokine in inflammatory pathways .
Analgesic Effects
The compound's interaction with pain pathways suggests possible analgesic effects. In animal models, similar compounds have demonstrated the ability to alleviate pain through modulation of inflammatory mediators .
Case Studies
A series of studies have evaluated the biological activity of compound A and related derivatives:
-
In Vitro Studies :
- Various derivatives were synthesized and tested for antimicrobial activity. Compounds with similar imidazole and piperidine structures showed promising results against microbial strains.
- Anti-inflammatory assays indicated that these compounds could effectively reduce cytokine release in vitro.
- Mechanistic Insights :
Pharmacological Potential
The unique combination of structural features in compound A suggests multiple pathways for pharmacological action:
- Targeting Enzymatic Pathways : The sulfonamide functionality may interact with enzymes involved in inflammatory responses.
- Modulating Ion Channels : Piperidine derivatives are known to influence neurotransmitter systems, suggesting potential applications in neurology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: sulfonyl chlorides, piperidine derivatives, and aryl/heteroaryl sulfonyl piperidines.
Structural and Physicochemical Properties
*Estimated based on structural formula.
- Sulfonyl Group Variations: The target compound’s imidazole-sulfonyl group distinguishes it from the phenyl-sulfonyl analogs (e.g., ).
- Substituent Effects : The isopropyl group on the imidazole introduces greater steric hindrance compared to methyl or propyl substituents in analogs (e.g., ’s 1-propylpiperidin-4-ol). This may reduce metabolic degradation but could also limit binding pocket accessibility in biological targets .
- Physical Properties: The sulfonyl chlorides in have lower molecular weights (~256.71 g/mol) and defined melting points, reflecting their utility as synthetic intermediates.
Q & A
Q. How can synthetic bottlenecks (e.g., low yield in piperidine coupling) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
